Benzo[b]naphtho[2,1-d]furan: Structural Architecture, Synthesis, and Physicochemical Properties
Benzo[b]naphtho[2,1-d]furan: Structural Architecture, Synthesis, and Physicochemical Properties
The following technical guide provides an in-depth analysis of Benzo[b]naphtho[2,1-d]furan , a tetracyclic heteroaromatic compound of significant interest in materials science (organic semiconductors) and medicinal chemistry.
Executive Summary
Benzo[b]naphtho[2,1-d]furan (CAS: 239-30-5 ) is a fused tetracyclic O-heteroarene characterized by a "bent" or phenanthrene-like topology.[1][2] Unlike its linear acene analogues, this angular fusion confers unique electronic properties, including a wide bandgap and enhanced solubility, making it a critical scaffold for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) . Furthermore, its structural motif serves as the core for the Usambarin class of natural products, which exhibit potent antibacterial and cytotoxic activities.
This guide details the molecular architecture, validated synthetic protocols, and electronic properties of this compound, designed for researchers in organic electronics and drug discovery.
Molecular Architecture & Structural Analysis
Topological Classification
Benzo[b]naphtho[2,1-d]furan belongs to the class of heterohelicenes or angular heteroacenes. Its structure consists of a central furan ring fused to a benzene ring on the b-face and a naphthalene moiety on the d-face (specifically at the 2,1-position).
-
SMILES: c1ccc2c(c1)ccc3c4ccccc4oc23
-
Molecular Formula: C₁₆H₁₀O
Electronic Structure (Frontier Orbitals)
The angular fusion disrupts the extended
-
HOMO Level:
to eV (estimated based on fused benzofuran analogues). -
LUMO Level:
to eV.[2] -
Optical Gap: High transparency in the visible region, absorbing primarily in the UV (270–350 nm).
Physicochemical Profile
The following data aggregates experimental values and high-confidence computed properties for the parent compound (CAS 239-30-5).
| Property | Value / Description | Source / Context |
| Physical State | Solid (Crystalline powder) | Standard conditions |
| Melting Point | 103–104 °C (376–377 K) | NIST Phase Change Data [1] |
| Boiling Point | ~390 °C (Predicted) | Computed |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, Toluene | Due to angular geometry |
| UV-Vis Absorption | Derived from Usambarin analogues [2] | |
| Fluorescence | Blue emission (weak in solution) | Rigid planar core |
Synthetic Pathways & Protocols
Retrosynthetic Analysis
The most robust synthetic routes to the Benzo[b]naphtho[2,1-d]furan core involve the construction of the central furan ring via cyclization of a biaryl ether or oxidative cyclization of an olefinic precursor.
Protocol: Palladium-Catalyzed Domino Cyclization
This method is preferred for its high atom economy and ability to tolerate functional groups, suitable for generating derivatives for OLED applications.[2]
Reaction Overview: A domino halopalladation/decarboxylation/carbon-carbon bond formation sequence using an alkynyl benzofuran precursor.[2]
Step-by-Step Methodology:
-
Reagents:
-
Substrate: 2-[2-(ethynyl)phenyl]-benzofuran-3-carboxylate derivative.
-
Catalyst: Palladium(II) chloride (
, 5 mol%). -
Oxidant/Promoter: Copper(II) chloride (
, 2.0 equiv). -
Solvent: 1,2-Dichloroethane (DCE).
-
-
Procedure:
-
Charge: In a flame-dried Schlenk tube, dissolve the alkynyl substrate (1.0 mmol) in anhydrous DCE (5 mL).
-
Add Catalyst: Add
(8.9 mg, 0.05 mmol) and (269 mg, 2.0 mmol) under an argon atmosphere. -
Reaction: Seal the tube and heat to 100 °C for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the starting alkyne.
-
Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove metal salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane) to yield the cyclized Benzo[b]naphtho[2,1-d]furan product.
-
-
Validation:
-
¹H NMR (CDCl₃): Look for the disappearance of the alkyne proton and the appearance of the new aromatic ring protons (typically downfield shifts due to extended conjugation).
-
Visualization: Synthetic Logic Flow
The following diagram illustrates the logic of the Pd-catalyzed cascade synthesis.
Figure 1: Mechanistic flow of the Pd-catalyzed domino synthesis for the benzo[b]naphtho[2,1-d]furan core.
Reactivity & Functionalization[7]
Electrophilic Aromatic Substitution
The fused ring system is electron-rich.[2] Electrophilic substitution (bromination, nitration) typically occurs at the most accessible positions on the naphthalene wing (positions 5 or 6) or the para-position of the benzene ring, depending on steric hindrance.
-
Application: Bromination allows for subsequent Suzuki or Buchwald-Hartwig couplings to attach charge-transporting moieties (e.g., triphenylamine) for OLED hole-transport layers.[2]
Photochemical Stability
Unlike linear acenes (e.g., pentacene) which photo-oxidize rapidly in air, the angular Benzo[b]naphtho[2,1-d]furan structure exhibits superior oxidative stability due to its higher ionization potential. This makes it a robust candidate for long-lifetime electronic devices.[2]
Applications in Research & Industry
Organic Semiconductors (OLEDs/OFETs)
The compound serves as a high-mobility p-type semiconductor.[2]
-
Mechanism: The "herringbone" packing motif in the solid state, induced by its angular shape, facilitates 2D charge transport.
-
Performance: Derivatives have shown hole mobilities exceeding
in thin-film transistors [3].
Pharmacological Potential (Usambarins)
The core scaffold is found in Usambarins , natural products isolated from Streblus usambarensis.
-
Activity: These derivatives exhibit cytotoxicity against cancer cell lines and antibacterial activity against Gram-positive bacteria.[2]
-
SAR Insight: The planarity of the core allows intercalation into DNA base pairs, a likely mechanism for its cytotoxic effects.
Structure-Property Relationship Diagram[2]
Figure 2: Impact of the angular [2,1-d] fusion on the physicochemical and optoelectronic properties.
References
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NIST Chemistry WebBook. Benzo[b]naphtho[2,1-d]furan Phase Change Data.[1] National Institute of Standards and Technology. Link
-
Journal of Natural Products. Benzo[b]naphtho[2,1-d]furans and 2-Phenylnaphthalenes from Streblus usambarensis. (2023).[6] Link
-
Journal of the American Chemical Society. Naphtho[2,1-b:6,5-b′]difuran: A Versatile Motif Available for Solution-Processed Single-Crystal Organic Field-Effect Transistors.[2] (2012). Link
-
PubChem. Benzo(b)naphtho(2,1-d)furan Compound Summary. National Library of Medicine. Link
-
Organic Letters. Synthesis of Substituted Benzo[b]naphtho[2,1-d]furans via a Domino Process. (2009). Link
Sources
- 1. Benzo[b]naphtho[2,1-d]furan [webbook.nist.gov]
- 2. 239-30-5|Naphtho[1,2-b]benzofuran|BLD Pharm [bldpharm.com]
- 3. Benzo[b]naphtho[2,1-d]furan | CAS 239-30-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Benzo b naphtho 2,1-d furan BCR® certified Reference Material 239-30-5 [sigmaaldrich.com]
- 5. Benzo(b)naphtho(2,1-d)furan | C16H10O | CID 67460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzo[b]naphtho[2,1-d]furans and 2-Phenylnaphthalenes from Streblus usambarensis - PMC [pmc.ncbi.nlm.nih.gov]
